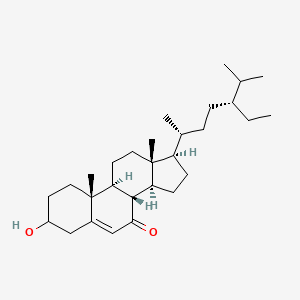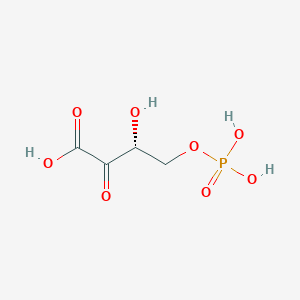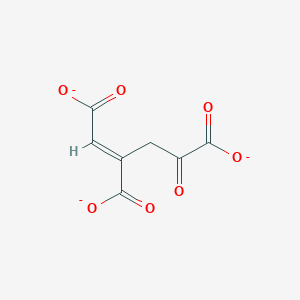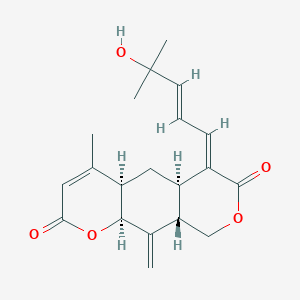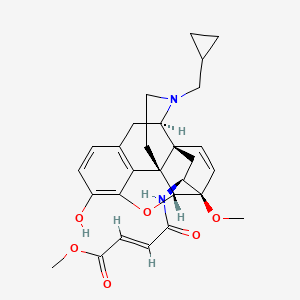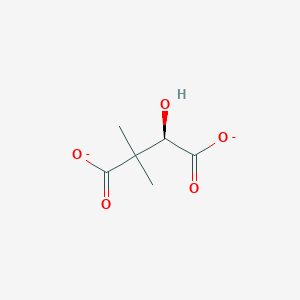
(R)-3,3-Dimethylmalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3,3-dimethylmalate(2-) is dicarboxylate anion of (R)-3,3-dimethylmalic acid. It is a conjugate base of a (R)-3,3-dimethylmalic acid.
Scientific Research Applications
Enzymatic Preparation and Configuration
- A method for the enzymatic preparation of chemically and optically pure isomer of 2,3-dimethylmalic acid, related to (R)-3,3-Dimethylmalate, was described, using propionate, pyruvate, and partially purified 2,3-dimethylmalate lyase. This method helps in understanding the stereochemistry of certain compounds related to nicotinic acid metabolism (Lill, Pirzer, Kukla, Huber, & Eggerer, 1980).
Enzyme Characteristics and Reaction Equilibrium
- The study of dimethylmaleate hydratase, an enzyme from Clostridium barkeri, revealed its characteristics and its role in establishing an equilibrium in the reaction involving 2,3-dimethylmalate, an isomer of (R)-3,3-Dimethylmalate (Kollmann-Koch & Eggerer, 1984).
Intermediate Role in Nicotinic Acid Metabolism
- The role of 2,3-dimethylmalate as an intermediate in the degradation of nicotinic acid by Clostridium barkeri was established, demonstrating the significance of isomers of (R)-3,3-Dimethylmalate in metabolic pathways (Pirzer, Lill, & Eggerer, 1979).
Enzymatic Activity and Molecular Structure Analysis
- Research on enzymes like 3-isopropylmalate dehydrogenase from Thermus thermophilus, which is related to the study of (R)-3,3-Dimethylmalate, provides insights into their structure and enzymatic activity, which is crucial for understanding complex biochemical processes (Imada, Sato, Tanaka, Katsube, Matsuura, & Oshima, 1991).
Polymer Synthesis and Biological Applications
- The anionic ring-opening polymerization of 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanones, derived from (R)-3,3-Dimethylmalate, led to the development of novel polymers and copolymers for potential biological applications (Barbaud, Faÿ, Abdillah, Randriamahefa, & Guérin, 2004).
Molecular Spectroscopy and Complex Formation
- Studies involving compounds like 3,3-dimethyl-3-silatetrahydrofuran, which can be related to the structural analogs of (R)-3,3-Dimethylmalate, contribute to understanding molecular structures using techniques like gas-phase electron diffraction (Gromov, Shishkov, Skancke, Vilkov, Yesipenko, & Kirpichenko, 1995).
properties
Molecular Formula |
C6H8O5-2 |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2,2-dimethylbutanedioate |
InChI |
InChI=1S/C6H10O5/c1-6(2,5(10)11)3(7)4(8)9/h3,7H,1-2H3,(H,8,9)(H,10,11)/p-2/t3-/m0/s1 |
InChI Key |
KSAIICDEQGEQBK-VKHMYHEASA-L |
Isomeric SMILES |
CC(C)([C@H](C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
CC(C)(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



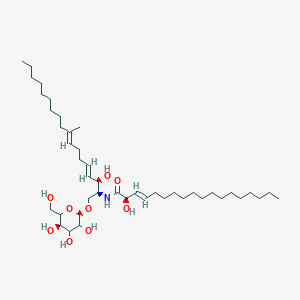
![[5-(benzyloxy)-1H-indol-1-yl]acetic acid](/img/structure/B1259111.png)

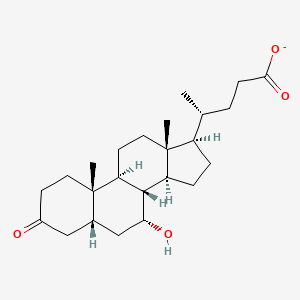
![(8S,9R,10S,13S,14S)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1259115.png)
